5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a thiazolo[3,2-b][1,2,4]triazole derivative characterized by a 2-ethyl group, a hydroxyl group at position 6, and a (2,4-dichlorophenyl)(4-phenylpiperazinyl)methyl substituent. Its structural complexity arises from the fusion of thiazole and triazole rings, combined with a piperazine-linked dichlorophenyl moiety, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(17-9-8-15(24)14-18(17)25)29-12-10-28(11-13-29)16-6-4-3-5-7-16/h3-9,14,20,31H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWKFRJJEZTKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCN(CC4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withMitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
Molecular simulation studies of related compounds suggest that they fit well into the active site of their target proteins, leading to a decrease in binding free energy. This suggests that the compound may bind to its target protein and modulate its activity, leading to downstream effects.
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also have potential therapeutic effects in these areas.
Biological Activity
5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 886912-07-8) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antitumor and antimicrobial effects.
The molecular formula of this compound is with a molecular weight of 488.4 g/mol. The compound contains a thiazole ring fused with a triazole structure, which is known for its diverse biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23Cl2N5OS |
| Molecular Weight | 488.4 g/mol |
| CAS Number | 886912-07-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The method often includes the formation of the thiazole and triazole rings through cyclization reactions. A detailed synthetic route can be found in literature focusing on similar thiazole-triazole derivatives.
Antitumor Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit significant antitumor properties. For instance, a study highlighted that derivatives of triazoles showed cytotoxic effects against various cancer cell lines. Specifically, related compounds demonstrated IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and colon carcinoma cells (HCT-116) .
In vitro studies on similar thiazole-triazole compounds have shown that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazoles are known to exhibit antifungal activity, while thiazoles have shown antibacterial effects. A study on related compounds indicated that they effectively inhibited the growth of pathogenic bacteria and fungi .
For example, a derivative with a similar structure was tested against common bacterial strains and demonstrated significant inhibition compared to standard antibiotics . This suggests that this compound may possess similar antimicrobial properties.
Neuropharmacological Effects
Compounds with piperazine moieties are often investigated for their neuropharmacological effects. The presence of the piperazine ring in this compound suggests potential activity as an anxiolytic or antidepressant agent. Research has shown that piperazine derivatives can interact with serotonin receptors and may influence neurotransmitter systems .
Case Studies
- Antitumor Efficacy : In a comparative study of various triazole derivatives, one compound showed an IC50 value of 6.2 μM against HCT-116 cells, indicating strong antitumor activity . This provides a benchmark for assessing the efficacy of new compounds like this compound.
- Antimicrobial Testing : A derivative was evaluated against Staphylococcus aureus and Escherichia coli with promising results; it exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics . This highlights the potential for further development in antimicrobial therapies.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
The compound has been investigated for its antidepressant properties. Studies indicate that derivatives of piperazine and triazole exhibit significant activity against depression-related models. The structural features of this compound suggest it may interact with serotonin receptors, which are crucial in mood regulation. Research has shown that similar compounds can enhance serotonergic transmission, potentially leading to antidepressant effects .
Antitumor Activity
There is growing interest in the anticancer potential of thiazole derivatives. The thiazolo[3,2-b][1,2,4]triazole moiety is known for its ability to inhibit tumor cell proliferation. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways . This compound's unique structure may enhance its efficacy against specific cancer types.
Pharmacological Research
Neuropharmacology
Research indicates that compounds containing piperazine rings can exhibit neuroprotective effects. The ability of this compound to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease and other forms of dementia. Studies suggest that it may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have been well-documented. This compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. Research has shown that similar compounds can reduce inflammation in models of arthritis and other inflammatory diseases .
Case Studies
-
Case Study on Antidepressant Effects
A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antidepressant activity using forced swim tests in mice. The results indicated that compounds similar to 5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol significantly reduced immobility time compared to controls, suggesting potential as antidepressants . -
Case Study on Antitumor Activity
In a study published in Cancer Letters, researchers tested various thiazole derivatives against human cancer cell lines. The findings revealed that certain derivatives exhibited potent cytotoxic effects and induced apoptosis through caspase activation pathways. This supports the hypothesis that compounds like this compound could be developed as anti-cancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The thiazolo[3,2-b][1,2,4]triazole core is shared with several analogs, but substituent variations significantly alter properties:
- Compound 5f (): Features a (4-chlorophenyl)aminomethylene group instead of the dichlorophenyl-piperazine moiety. It exhibits a higher melting point (>280°C) compared to the target compound (data unavailable), likely due to stronger intermolecular interactions from the planar chlorophenyl group .
- Compound 6c (): Contains a (4-(2-hydroxyethyl)piperazinyl)methylene group. Its lower melting point (189–191°C) versus the target compound may reflect increased solubility from the hydroxyethyl group .
Piperazine-Linked Analogs
- Compound from : 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol. The 3-chlorophenyl and ethoxy/methoxy groups introduce distinct electronic effects compared to the target’s 2,4-dichlorophenyl and phenylpiperazine groups. Such substitutions could modulate receptor affinity or metabolic stability .
- Patent Compound () : Contains a pyrrolidine-ether linkage instead of piperazine. The fluoropropyl group may enhance lipophilicity, affecting bioavailability .
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound can be synthesized via heterocyclic condensation reactions. A representative method involves:
- Step 1 : Reacting substituted chlorobenzyl derivatives with piperazine intermediates under catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C .
- Step 2 : Purification via TLC monitoring, ice-water quenching, and recrystallization in aqueous acetic acid.
Key variables : Catalyst choice (acidic vs. basic), solvent polarity (PEG-400 vs. ethanol), and temperature control (70–80°C optimal for avoiding side reactions) .
Q. How are structural and functional group assignments validated for this compound?
Use multi-technique characterization:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 2,4-dichlorophenyl protons resonate at δ 7.2–7.8 ppm; piperazine N–CH₂ signals appear at δ 2.5–3.5 ppm) .
- IR spectroscopy : Identify hydroxyl (–OH, ~3400 cm⁻¹), thiazole C–S (~680 cm⁻¹), and triazole C=N (~1600 cm⁻¹) stretches .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 524.3) and fragmentation patterns .
Q. What preliminary biological screening methods are applicable for assessing its pharmacological potential?
- Molecular docking : Screen against targets like fungal 14-α-demethylase (PDB: 3LD6) to predict antifungal activity .
- ADME analysis : Use SwissADME or similar tools to evaluate solubility, bioavailability, and blood-brain barrier permeability .
Advanced Research Questions
Q. How can molecular docking explain discrepancies between in vitro and in silico biological activity data?
Discrepancies often arise from:
- Protein flexibility : Use ensemble docking (multiple receptor conformations) instead of rigid models .
- Solvent effects : Incorporate explicit water molecules in simulations to improve binding affinity predictions .
- Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve regioselectivity challenges during the synthesis of its heterocyclic core?
- Directing groups : Introduce electron-withdrawing groups (e.g., –NO₂) to guide thiazole-triazole cyclization .
- Microwave-assisted synthesis : Enhance regioselectivity via controlled heating (e.g., 100°C, 30 min) .
- Catalytic tuning : Use ZnCl₂ or FeCl₃ to favor 1,2,4-triazole over 1,3,4-isomer formation .
Q. How do structural modifications (e.g., substituents on the phenylpiperazine moiety) alter bioactivity?
- Electron-donating groups (e.g., –OCH₃): Increase antifungal potency by enhancing hydrogen bonding with fungal lanosterol demethylase .
- Halogen substitutions (e.g., –Cl): Improve metabolic stability but may reduce solubility .
- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate substituent hydrophobicity (π) with IC₅₀ .
Q. What analytical methods detect degradation products under stress conditions (e.g., heat, light)?
Q. How can synthetic byproducts be minimized during large-scale preparation?
- Flow chemistry : Improve heat/mass transfer for thiazolo-triazole cyclization, reducing side products like open-chain intermediates .
- Green solvents : Replace PEG-400 with cyclopentyl methyl ether (CPME) to enhance yield (~85% vs. 70% with PEG) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s antifungal efficacy across studies?
Q. Why do computational ADME predictions sometimes conflict with experimental pharmacokinetic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
